![molecular formula C9H10F3NO3S B14434963 7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate CAS No. 74816-08-3](/img/structure/B14434963.png)
7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Cyanobicyclo[221]heptan-7-yl trifluoromethanesulfonate is a bicyclic compound that features a cyanide group and a trifluoromethanesulfonate group attached to a bicyclo[221]heptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile.
Industrial Production Methods
While specific industrial production methods for 7-Cyanobicyclo[22This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group can be displaced by nucleophiles.
Oxidation and reduction: The cyanide group can participate in redox reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkoxides, amines, and thiolates.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as ethers, amines, or thioethers.
Oxidation: Products may include carboxylic acids or amides.
Reduction: Products may include primary amines or alcohols.
Aplicaciones Científicas De Investigación
7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate involves its interaction with molecular targets through its functional groups. The cyanide group can act as a nucleophile, while the trifluoromethanesulfonate group can serve as a leaving group in substitution reactions. These interactions can modulate various biochemical pathways and molecular processes .
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Similar bicyclic structure but with an oxygen atom in the ring.
Bicyclo[2.2.1]heptan-2-one: Contains a ketone group instead of cyanide and trifluoromethanesulfonate groups.
Propiedades
Número CAS |
74816-08-3 |
|---|---|
Fórmula molecular |
C9H10F3NO3S |
Peso molecular |
269.24 g/mol |
Nombre IUPAC |
(7-cyano-7-bicyclo[2.2.1]heptanyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C9H10F3NO3S/c10-9(11,12)17(14,15)16-8(5-13)6-1-2-7(8)4-3-6/h6-7H,1-4H2 |
Clave InChI |
VUVVQYSVPIRXCL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC1C2(C#N)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-prolyl-L-prolinamide](/img/structure/B14434881.png)
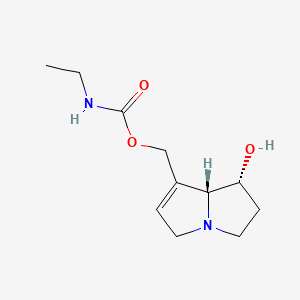
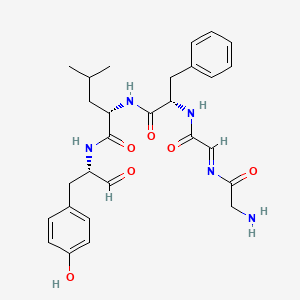
![4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol](/img/structure/B14434890.png)
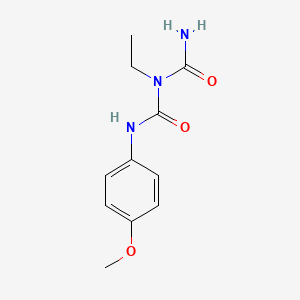
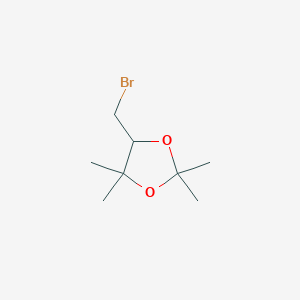
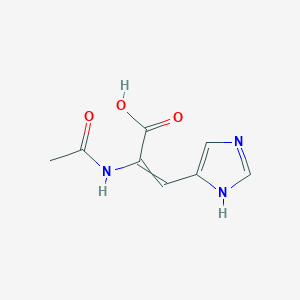
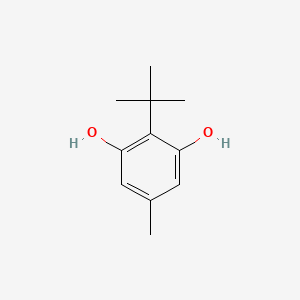

![N-[tert-Butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide](/img/structure/B14434915.png)
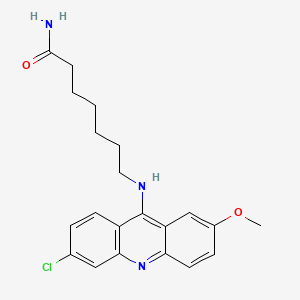
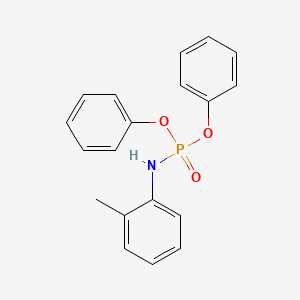

![Lithium, [1-(diphenylphosphino)-2,4-cyclopentadien-1-yl]-](/img/structure/B14434953.png)
